molecular formula C24H17NO3S B14118301 10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine

10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine

Cat. No.: B14118301
M. Wt: 399.5 g/mol
InChI Key: FUUBWPPJXGUILL-UHFFFAOYSA-N
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Description

10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines Phenoxazines are heterocyclic compounds containing a nitrogen atom and an oxygen atom in a tricyclic structure This particular compound is characterized by the presence of a phenylsulfonyl group attached to the phenyl ring, which is further connected to the phenoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine typically involves the following steps:

    Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction. This involves the reaction of the phenoxazine core with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the above synthetic routes. These methods would focus on optimizing reaction conditions to achieve high yields and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of phenoxazine derivatives with reduced sulfonyl groups.

    Substitution: Formation of substituted phenoxazine derivatives.

Scientific Research Applications

10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with biological macromolecules, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine: The parent compound without the phenylsulfonyl group.

    10-Phenyl-10H-phenoxazine: A similar compound with a phenyl group instead of a phenylsulfonyl group.

    10-(4-Methylphenyl)-10H-phenoxazine: A derivative with a methylphenyl group.

Uniqueness

10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for various applications that other phenoxazine derivatives may not be able to achieve.

Properties

Molecular Formula

C24H17NO3S

Molecular Weight

399.5 g/mol

IUPAC Name

10-[4-(benzenesulfonyl)phenyl]phenoxazine

InChI

InChI=1S/C24H17NO3S/c26-29(27,19-8-2-1-3-9-19)20-16-14-18(15-17-20)25-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)25/h1-17H

InChI Key

FUUBWPPJXGUILL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53

Origin of Product

United States

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